![molecular formula C18H23BrN2O4 B6349228 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-13-5](/img/structure/B6349228.png)
4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a diester.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction using 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Final Functionalization: The carboxylic acid group is introduced through hydrolysis of an ester intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds or alcohols.
Substitution: Products may include substituted benzoyl derivatives.
Scientific Research Applications
4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving spirocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific and potent effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct physical and chemical properties compared to linear or monocyclic compounds.
Biological Activity
4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C18H23BrN2O4
- Molecular Weight : 411.29 g/mol
- Density : Approximately 1.50 g/cm³ (predicted)
- Boiling Point : Estimated at 580.2 ± 50.0 °C
These properties can influence its solubility, bioavailability, and overall biological activity.
Research indicates that compounds similar to this compound may act on various biological targets, including:
- Inhibition of Crystallization : Some derivatives have shown efficacy in inhibiting the crystallization of l-cystine, which is crucial for preventing stone formation in conditions like cystinuria .
- Antagonistic Activity : Compounds in the diazaspiro series often exhibit antagonistic effects on specific receptors, potentially leading to anti-inflammatory or analgesic outcomes.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
-
Cystinuria Model :
- In a study involving Slc3a1-knockout mice (a model for cystinuria), the compound demonstrated significant inhibition of l-cystine crystallization. Only 8% of treated mice developed stones compared to over 54% in untreated controls, indicating its potential as a therapeutic agent for managing cystinuria .
- Synthesis and Evaluation :
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of diazaspiro compounds:
- The incorporation of bioisosteric groups has been shown to improve the efficacy of these compounds in inhibiting pathological processes such as crystallization and inflammation.
- Studies have indicated that specific substitutions on the benzoyl ring can significantly alter the pharmacokinetic properties and overall effectiveness of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as benzoylation of spirocyclic intermediates. For example, analogous compounds are synthesized by refluxing intermediates (e.g., 4-amino-triazoles) with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid) for 4+ hours, followed by solvent evaporation and purification . Key factors affecting yield include temperature control, stoichiometric ratios of reactants, and the use of protecting groups to prevent side reactions .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- NMR (¹H and ¹³C) : Resolves the spirocyclic structure, propyl chain conformation, and aromatic substituents (e.g., bromobenzoyl group). For example, spirocyclic protons show distinct splitting patterns due to restricted rotation .
- UV-Vis : Detects π→π* transitions in the bromobenzoyl moiety .
- Elemental Analysis : Validates purity (>95%) and molecular formula .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Methodological Answer : Analogous oxaspiro compounds exhibit potential as enzyme inhibitors (e.g., lipid metabolism enzymes) or anti-inflammatory agents. Initial screening involves in vitro assays (e.g., enzyme inhibition studies) and cytotoxicity profiling using cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by conformational flexibility?
- Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature NMR) or computational modeling (DFT calculations) can elucidate rotational barriers in the spirocyclic core. For example, diastereotopic protons in the oxa-diazaspiro system may coalesce at higher temperatures, revealing energy barriers .
Q. What strategies optimize benzoylation reactions to minimize by-products?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during benzoylation .
- Catalysis : Use Lewis acids (e.g., TiCl₄) to enhance electrophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .
Q. How does substituent variation (e.g., bromo vs. chloro) impact biological activity in SAR studies?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., 4-chloro or 3,5-difluoro derivatives) and comparing their bioactivity. For instance:
- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance metabolic stability and target binding affinity via hydrophobic interactions .
- Propyl Chain Modification : Adjusting chain length (e.g., ethyl vs. propyl) alters lipophilicity and membrane permeability .
Q. What computational approaches predict binding modes with target enzymes?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock) to model interactions between the bromobenzoyl group and enzyme active sites.
- MD Simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding and π-stacking with aromatic residues .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Repeat synthesis with rigorous purification (e.g., column chromatography, recrystallization) .
- Interlab Validation : Compare data with independent studies using standardized protocols (e.g., identical NMR solvent systems) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR/IR assignments .
Properties
IUPAC Name |
4-(4-bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBLZAMVJHUONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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